molecular formula C18H21FN2O2S B2453676 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705196-97-9

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2453676
CAS No.: 1705196-97-9
M. Wt: 348.44
InChI Key: FUMFPHLAIHIYDA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazoles and thiazepanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylisoxazole and 2-fluorophenyl-1,4-thiazepane. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoxazole and thiazepane derivatives, such as:

  • 3,5-Dimethylisoxazole derivatives
  • 2-Fluorophenylthiazepane derivatives

Uniqueness

The uniqueness of 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups, which could confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-12-15(13(2)23-20-12)11-18(22)21-8-7-17(24-10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMFPHLAIHIYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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